

Dimethylammonium Dimethylcarbamate: A Technical Guide to a Distillable Ionic Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethylammonium dimethylcarbamate
Cat. No.:	B1360338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

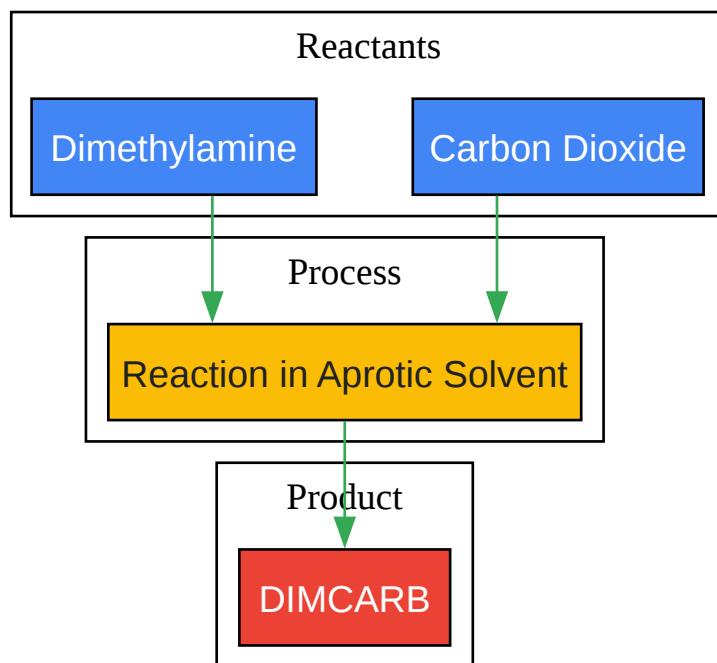
Dimethylammonium dimethylcarbamate (DIMCARB) is a protic ionic liquid that has garnered interest for its unique property of being distillable. Composed of dimethylamine and carbon dioxide, it exists in a dynamic equilibrium that allows for its decomposition into gaseous precursors, distillation, and subsequent reformation. This characteristic, combined with its utility as a polar aprotic solvent, makes it a subject of investigation for various applications in chemical synthesis and separations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of DIMCARB, with a focus on its relevance to the scientific and drug development communities.

Physicochemical Properties

DIMCARB is a clear, colorless to light yellow liquid at room temperature.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the table below.

Property	Value	References
Molecular Formula	C5H14N2O2	[3][4]
Molecular Weight	134.18 g/mol	[3][4]
Boiling Point	60-61 °C (decomposes)	[3][4]
Density	1.05 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.454	[3]
CAS Number	4137-10-4	

Synthesis and Distillation


The synthesis of **dimethylammonium dimethylcarbamate** is a reversible reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[5][6]

Synthesis of Dimethylammonium Dimethylcarbamate

A straightforward method for the laboratory-scale synthesis of DIMCARB involves the direct reaction of dimethylamine with carbon dioxide.

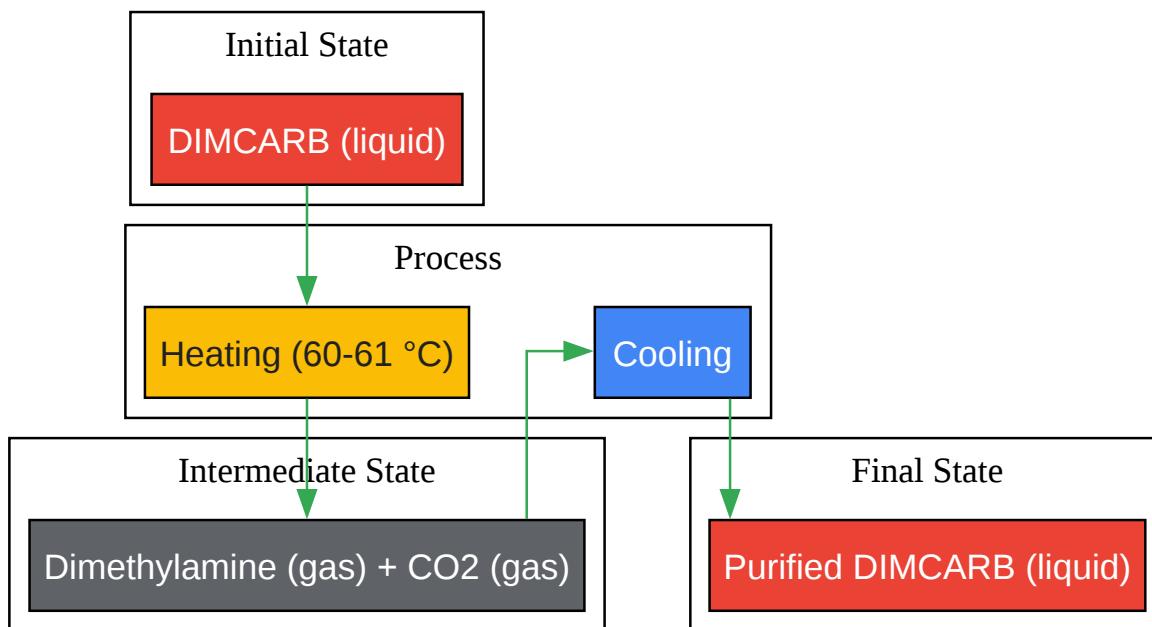
Experimental Protocol:

- Reaction Setup: A two or three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube is used. The flask should be cooled in an ice bath.
- Reactant Introduction: A solution of dimethylamine in an aprotic, non-polar solvent (e.g., hexane or toluene) is placed in the flask.
- Reaction: Gaseous carbon dioxide is bubbled through the stirred dimethylamine solution. Alternatively, solid carbon dioxide (dry ice) can be added portion-wise to the solution.[7]
- Completion and Isolation: The reaction is exothermic. The addition of carbon dioxide is continued until the absorption ceases. The resulting liquid, **dimethylammonium dimethylcarbamate**, can be isolated after the evaporation of the solvent under reduced pressure.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of DIMCARB.

Distillation of Dimethylammonium Dimethylcarbamate


The "distillability" of DIMCARB is a key feature, stemming from its thermal decomposition into volatile components.^[6] Upon heating to its boiling point of 60-61 °C, DIMCARB reverts to gaseous dimethylamine and carbon dioxide. These gases can be transferred and condensed at a lower temperature to reform the ionic liquid, effectively purifying it from non-volatile impurities.

[\[6\]](#)

Experimental Protocol for Distillation:

- Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be equipped with a cooling source for the condenser.
- Distillation: The crude DIMCARB is placed in the distillation flask and heated gently. As the temperature approaches 60-61 °C, the liquid will decompose into its gaseous constituents.

- Condensation: The gaseous dimethylamine and carbon dioxide travel through the condenser, where they cool and recombine to form liquid DIMCARB, which is collected in the receiving flask.
- Purification: This process effectively separates the ionic liquid from any non-volatile contaminants, which remain in the distillation flask.

[Click to download full resolution via product page](#)

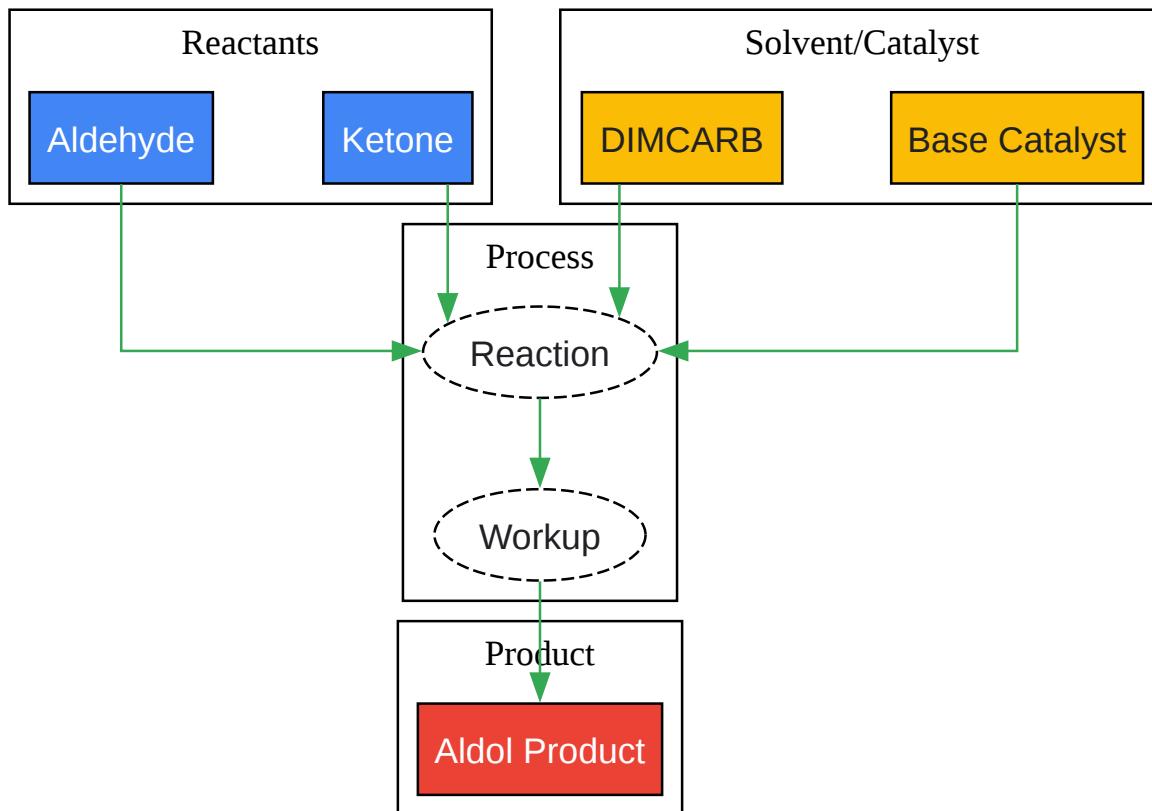
Fig. 2: Distillation of DIMCARB.

Spectroscopic Data

The structural characterization of **dimethylammonium dimethylcarbamate** can be performed using various spectroscopic techniques.

Spectroscopic Data	Interpretation
¹ H NMR	The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the dimethylammonium cation and the methyl protons of both the cation and the dimethylcarbamate anion. The chemical shifts will be influenced by the solvent and temperature.
¹³ C NMR	The carbon NMR spectrum will display resonances for the methyl carbons of the dimethylammonium and dimethylcarbamate ions, as well as the carbonyl carbon of the carbamate. In the dimethylamine precursor, due to symmetry, only one signal is observed for the two equivalent carbon atoms. [8]
FTIR	The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations in the dimethylammonium cation (around 3300-3500 cm ⁻¹), C-H stretching vibrations (around 2800-3000 cm ⁻¹), and a strong absorption for the C=O stretching of the carbamate group (around 1650 cm ⁻¹). [9]
Mass Spectrometry	The mass spectrum of the precursor, dimethylamine, shows a base peak at m/z 44. [10]

Applications in Research and Drug Development


While specific applications of DIMCARB in drug development are not extensively documented, its properties as a polar, aprotic, and distillable ionic liquid suggest potential utility in several areas. Ionic liquids, in general, are being explored in drug development for their ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) and for the formation of ionic liquid forms of APIs.

Solvent for Organic Synthesis

DIMCARB has been utilized as a reusable reaction medium for various organic transformations, including the synthesis of monoarylidene cyclopentanones and chalcones via aldol condensation.[\[3\]](#)[\[11\]](#)

Experimental Protocol for Aldol Condensation (General):

- Reactant Preparation: An aldehyde and a ketone are dissolved in **dimethylammonium dimethylcarbamate** in a reaction vessel.
- Reaction: The mixture is stirred, and a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction can be conducted at room temperature or with gentle heating.
- Workup and Product Isolation: Upon completion of the reaction, the product can be isolated through several methods. One approach involves the distillation of DIMCARB, leaving the non-volatile product behind. Alternatively, the reaction mixture can be treated with an aqueous acid, followed by extraction of the product with a suitable organic solvent.
- Purification: The crude product can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Fig. 3: Aldol Condensation Workflow.

Potential in Drug Formulation and Delivery

The use of ionic liquids to improve the solubility and bioavailability of drugs is an active area of research. While no specific studies were identified that utilize DIMCARB for this purpose, its nature as an ionic liquid suggests it could be investigated as a component in drug formulations.

Signaling Pathways

There is currently no scientific literature available that directly links **dimethylammonium dimethylcarbamate** to any specific biological signaling pathways. As a solvent, its role would be indirect, facilitating chemical reactions or dissolving compounds that may then be used in biological assays to study such pathways. The impact of residual solvent on biological assays is an important consideration, as solvents like DMSO are known to have effects on cellular systems.

Safety and Handling

Dimethylammonium dimethylcarbamate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is irritating to the eyes, respiratory system, and skin.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Dimethylammonium dimethylcarbamate presents an interesting case of a "distillable" ionic liquid with potential applications as a recyclable solvent in organic synthesis. Its synthesis from readily available precursors and its unique purification method make it an accessible compound for research purposes. While its direct role in drug development and interaction with biological signaling pathways remains to be explored, its properties as an ionic liquid warrant further investigation into its potential as a solvent or formulation excipient in the pharmaceutical sciences. Further research is needed to fully characterize its vapor pressure-temperature relationship and to explore its utility in a broader range of chemical and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.tudelft.nl [research.tudelft.nl]
- 2. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. DIMETHYLMONIUM DIMETHYLCARBAMATE(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 4. 4137-10-4 CAS MSDS (DIMETHYLMONIUM DIMETHYLCARBAMATE(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]
- 8. Probe Confined Dynamic Mapping for G Protein-Coupled Receptor Allosteric Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethylammonium Dimethylcarbamate: A Technical Guide to a Distillable Ionic Liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360338#dimethylammonium-dimethylcarbamate-as-a-distillable-ionic-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com